molecular formula C15H17N3O B2768994 2-[(4,6-dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine CAS No. 2176070-08-7

2-[(4,6-dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine

Cat. No.: B2768994
CAS No.: 2176070-08-7
M. Wt: 255.321
InChI Key: OTBCMQBOUIHTSF-UHFFFAOYSA-N
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Description

2-[(4,6-dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine is a compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and chemistry. The compound’s structure includes a pyrimidine ring substituted with dimethyl groups and an indene moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine typically involves the reaction of 4,6-dimethylpyrimidine with an appropriate indene derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated reagents such as bromoethane in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents used.

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,6-dimethylpyrimidine: Shares the pyrimidine core but lacks the indene moiety.

    2-(4,6-Dimethylpyrimidin-2-yl)ethanamine: Similar pyrimidine structure with an ethanamine side chain instead of the indene group.

Uniqueness

2-[(4,6-dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the pyrimidine and indene moieties, which contribute to its distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)oxy-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-9-7-10(2)18-15(17-9)19-13-8-11-5-3-4-6-12(11)14(13)16/h3-7,13-14H,8,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBCMQBOUIHTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CC3=CC=CC=C3C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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